4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol

Description

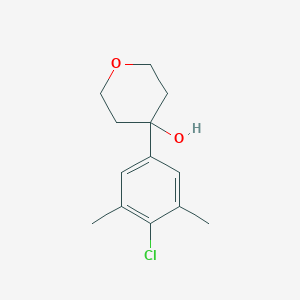

4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol is a 6-membered heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 4-chloro-3,5-dimethylphenyl group.

Properties

IUPAC Name |

4-(4-chloro-3,5-dimethylphenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-9-7-11(8-10(2)12(9)14)13(15)3-5-16-6-4-13/h7-8,15H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLUYIQYBYGPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C2(CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1Cl)C)C2(CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol can be achieved through several synthetic routes. One common method involves the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with an appropriate oxan-4-ol precursor under controlled conditions to yield the final product. The reaction typically requires the use of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the reaction is carried out in the presence of a base like sodium hydroxide to facilitate the chlorination process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination step is carefully monitored to avoid over-chlorination, and the final product is purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of hydroxylated derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial properties and its effects on various microorganisms.

Medicine: Investigated for its potential use as an antiseptic and disinfectant in medical settings.

Industry: Utilized in the formulation of cleaning agents, disinfectants, and antiseptic products.

Mechanism of Action

The antimicrobial action of 4-(4-Chloro-3,5-dimethylphenyl)oxan-4-ol is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This mechanism is effective against a wide range of Gram-positive and Gram-negative bacteria, although it is less effective against certain resistant strains .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Aromatic Substituted Phenols

- 4-Chloro-3,5-dimethylphenol (CAS 88-04-0): Structure: A phenol derivative with chloro and methyl substituents at the 4, 3, and 5 positions. Key Differences: Lacks the oxane ring, resulting in higher acidity (phenolic -OH group) and lower lipophilicity compared to the target compound. Widely used as an antimicrobial agent due to its phenolic properties .

- 4-Chloro-3-methylphenol (CAS 59-50-7): Structure: Similar to the above but with fewer methyl groups, reducing steric hindrance. Applications: Common in disinfectants and preservatives, highlighting how the absence of the oxane ring shifts functionality toward traditional phenolic uses .

Heterocyclic Derivatives

- Example Compound 42g (Patent EP): Structure: Contains a 4-chloro-3,5-dimethylphenyl group within a pyrazolo-pyridine-imidazole scaffold.

- 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine: Structure: A pyrimidine derivative with fluorophenyl and methylphenyl substituents. Comparison: The pyrimidine ring confers aromaticity and planar geometry, contrasting with the non-aromatic, flexible oxane ring in the target compound .

Sulfonyl and Ketone Derivatives

- 4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone: Structure: Cyclohexanone core with sulfonyl and fluorophenyl groups.

Data Table: Structural and Functional Comparison

Research Findings and Functional Insights

- Steric and Electronic Effects: The 4-chloro-3,5-dimethylphenyl group in the target compound provides steric hindrance and electron-withdrawing characteristics, similar to its role in Example Compound 42g . However, the oxane ring’s ether oxygen may offer moderate hydrogen-bonding capacity, unlike the phenolic -OH in 4-Chloro-3,5-dimethylphenol .

- This contrasts with sulfonyl/ketone derivatives, which may exhibit lower solubility due to polar functional groups .

- Synthetic Utility : The discontinued status of this compound suggests niche applications, whereas its structural analogs (e.g., pyrimidines, pyrazolo-pyridines) are prioritized in drug discovery pipelines due to their versatile heterocyclic frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.